N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)8-19-17(23)18(24)20-16-14-9-25-10-15(14)21-22(16)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVNWGBVZTVEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Formation of the Oxamide Moiety: The final step involves the reaction of the intermediate compound with an oxamide precursor under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)carboxamide
- N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)thioamide
Uniqueness
N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide is unique due to its oxamide moiety, which imparts distinct chemical and biological properties compared to its carboxamide and thioamide analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Biological Activity
N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Structural Features
The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological activity. Its structure includes:
- Thieno Ring : Contributes to the compound's reactivity and interaction with biological targets.
- 4-Methylphenyl Group : Enhances lipophilicity and may influence binding affinity to receptors.
- Ethanediamide Linkage : Potentially modulates pharmacokinetics and bioavailability.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Thienopyrazole Core : This involves the cyclization of a thioamide with a hydrazine derivative under acidic conditions.
- Substitution Reactions : The introduction of the 4-methylphenyl group is typically achieved through Friedel-Crafts alkylation.
- Final Modifications : The compound is then subjected to acylation processes to form the final product.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Key findings include:
- Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).
- Mechanism of Action : The compound inhibits specific enzymes involved in cell proliferation and apoptosis pathways, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has been shown to inhibit several key enzymes:
- Kinases : Inhibition of kinases involved in signaling pathways critical for cancer progression.
- Proteases : Potential effects on proteolytic enzymes that regulate cellular functions.
Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various thieno[3,4-c]pyrazole derivatives, this compound demonstrated:
- IC50 Values : Lower IC50 values compared to other derivatives tested against MCF-7 cells.
- Cell Cycle Arrest : Induction of G1 phase cell cycle arrest was observed, indicating a mechanism for inhibiting cancer cell growth .
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of this compound with target proteins:
- Binding Affinity : High binding affinity was noted with specific receptors linked to inflammatory responses.
- Pathway Modulation : The compound influenced NF-kB signaling pathways, which are crucial in inflammation and cancer .
Comparative Analysis
A comparison with similar compounds reveals unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide | Fluorophenyl group | Anticancer properties |
| N-[2-(methylphenyl)-thieno[3,4-c]pyrazol-3-yl]-acetamide | Methyl substitution | Anti-inflammatory effects |
| N-[2-(pyridin-4-yl)-thieno[3,4-c]pyrazol-3-yl]-benzamide | Pyridine ring | Antimicrobial activity |
Q & A
Basic: What are the standard synthetic routes and critical purification steps for synthesizing this compound?
The synthesis involves multi-step organic reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
- Core formation : Cyclocondensation of substituted hydrazines with thiophene derivatives under controlled temperatures (e.g., 60–80°C) in inert atmospheres (N₂ or Ar) to stabilize reactive intermediates .
- Functionalization : Amidation or alkylation reactions to introduce the 4-methylphenyl and 2-methylpropyl groups. Solvent selection (e.g., DMF or THF) is critical to avoid side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity. Analytical techniques like NMR and mass spectrometry (MS) confirm structural integrity .
Basic: What analytical techniques are essential for characterizing structural integrity and purity?
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Temperature modulation : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of thermally unstable intermediates .
- Catalyst screening : Palladium acetate or DMAP (4-dimethylaminopyridine) enhances amidation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
- In situ monitoring : Use TLC or FT-IR to track reaction progress and terminate at optimal conversion points .
Advanced: What computational strategies elucidate the compound’s mechanism of action?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to biological targets (e.g., kinases or GPCRs). Compare docking poses with structurally similar compounds (e.g., 4-chlorophenyl analogs) to identify key interactions .
- MD simulations : GROMACS or AMBER assess conformational stability in aqueous or lipid bilayer environments over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends using datasets from PubChem or ChEMBL .
Advanced: How can contradictions in biological activity data across studies be resolved?
- Purity validation : Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity threshold) .
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
- Cross-reference analogs : Compare data with structurally related thienopyrazoles (e.g., 4-fluorophenyl derivatives) to identify substituent-specific trends .
Advanced: What considerations are critical for designing in vivo studies?
- Pharmacokinetics : Assess oral bioavailability and half-life in rodent models using LC-MS/MS plasma profiling. Adjust formulations (e.g., PEGylation) to enhance solubility .
- Toxicity screening : Conduct acute (14-day) and subchronic (90-day) studies, monitoring liver/kidney function markers (ALT, BUN) .
- Target engagement : Use PET tracers or fluorescent probes to validate tissue-specific target binding .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Short-term stability : Stable in DMSO at -20°C for 6 months (degradation <5%). Avoid repeated freeze-thaw cycles .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy confirms photodegradation thresholds (λmax shifts >10 nm indicate instability) .
- pH-dependent hydrolysis : Degrades rapidly in alkaline conditions (pH >9); use buffered solutions (pH 6–7) for biological assays .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
- Substituent libraries : Synthesize analogs with varied aryl (e.g., 4-Cl, 4-F) and alkyl (e.g., iso-butyl, tert-butyl) groups .
- Biological testing : Screen against panels of enzymes (e.g., kinases, phosphatases) and cancer cell lines (e.g., MCF-7, A549) to map activity cliffs .
- Data analysis : Use PCA (principal component analysis) to cluster analogs by activity and physicochemical properties (logP, PSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
